molecular formula C26H22N2O5S B11124126 allyl (2E)-2-[4-(acetyloxy)benzylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

allyl (2E)-2-[4-(acetyloxy)benzylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11124126
M. Wt: 474.5 g/mol
InChI Key: HZXDCKOMCZPBLS-RCCKNPSSSA-N
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Description

Allyl (2E)-2-[4-(acetyloxy)benzylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a structurally complex heterocyclic compound featuring a fused thiazolo-pyrimidine core. This molecule is distinguished by:

  • 4-Acetoxybenzylidene substituent at position 2, contributing to π-π stacking interactions and electronic effects.
  • Methyl and phenyl groups at positions 7 and 5, respectively, which stabilize the thiazolo-pyrimidine scaffold . Its molecular formula is C₂₆H₂₃N₂O₅S, with an average mass of 489.54 g/mol and a monoisotopic mass of 489.1255 g/mol. The (2E)-configuration of the benzylidene double bond is critical for maintaining planar geometry and intermolecular interactions .

Properties

Molecular Formula

C26H22N2O5S

Molecular Weight

474.5 g/mol

IUPAC Name

prop-2-enyl (2E)-2-[(4-acetyloxyphenyl)methylidene]-7-methyl-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C26H22N2O5S/c1-4-14-32-25(31)22-16(2)27-26-28(23(22)19-8-6-5-7-9-19)24(30)21(34-26)15-18-10-12-20(13-11-18)33-17(3)29/h4-13,15,23H,1,14H2,2-3H3/b21-15+

InChI Key

HZXDCKOMCZPBLS-RCCKNPSSSA-N

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C\C3=CC=C(C=C3)OC(=O)C)/SC2=N1)C4=CC=CC=C4)C(=O)OCC=C

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC3=CC=C(C=C3)OC(=O)C)SC2=N1)C4=CC=CC=C4)C(=O)OCC=C

Origin of Product

United States

Biological Activity

The compound allyl (2E)-2-[4-(acetyloxy)benzylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a member of the thiazolo-pyrimidine family, which has garnered attention for its diverse biological activities. This article explores the biological activity associated with this compound, focusing on its potential therapeutic effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C28H24N2O7SC_{28}H_{24}N_{2}O_{7}S, with a molecular weight of 532.57 g/mol. The structure includes key functional groups such as thiazole and pyrimidine rings, which are known to influence biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolo-pyrimidine derivatives. For example, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines. In a comparative study, derivatives exhibited IC50 values lower than those of standard chemotherapeutics like doxorubicin, indicating their potential as effective anticancer agents .

Antimicrobial Activity

Compounds with similar structural motifs have demonstrated antimicrobial properties. The presence of the thiazole moiety is often linked to enhanced activity against bacterial strains. For instance, derivatives have been tested against both Gram-positive and Gram-negative bacteria, showing promising results in inhibiting growth .

Anticonvulsant Activity

Research into thiazole-containing compounds has also revealed anticonvulsant properties. In models of induced seizures, certain derivatives exhibited protective effects comparable to established anticonvulsants. The mechanism appears to involve modulation of neurotransmitter systems .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds in this class often act as inhibitors of key enzymes involved in cancer progression and neurotransmitter metabolism.
  • Receptor Modulation : Interaction with specific receptors can lead to altered signaling pathways that mediate cell survival and proliferation.

Study 1: Anticancer Efficacy

A study conducted on a series of thiazolo-pyrimidine derivatives demonstrated that specific substitutions on the phenyl ring enhanced cytotoxicity against breast cancer cell lines. The most active compound showed an IC50 value significantly lower than that of doxorubicin .

Study 2: Antimicrobial Screening

In another study focusing on antimicrobial activity, derivatives were screened against Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the acetyloxy group could improve antibacterial efficacy .

Scientific Research Applications

Chemical Structure and Synthesis

The compound belongs to the thiazolo[3,2-a]pyrimidine family, which is characterized by a fused ring system containing sulfur and nitrogen atoms. The specific structure features an allyl group and an acetyloxy substituent that may enhance its reactivity and biological activity.

Synthesis Methods:

  • Condensation Reactions: The compound can be synthesized through condensation reactions involving appropriate aldehydes and thiazole derivatives.
  • Functionalization: The introduction of the acetyloxy group can be achieved through acetylation reactions using acetic anhydride or acetyl chloride.

Biological Activities

Research has demonstrated that compounds within the thiazolo[3,2-a]pyrimidine class exhibit a range of biological activities, including:

  • Antitumor Activity: Several studies have indicated that thiazolo[3,2-a]pyrimidines possess significant antitumor properties. For instance, derivatives have shown efficacy against various cancer cell lines through mechanisms such as topoisomerase inhibition and DNA intercalation .
  • Antimicrobial Properties: The compound's structure suggests potential antimicrobial activity against bacteria and fungi. Preliminary tests have shown that similar thiazolo derivatives can inhibit the growth of pathogenic microorganisms.
  • Anti-inflammatory Effects: Some derivatives have been investigated for their ability to modulate inflammatory pathways, indicating potential use in treating inflammatory diseases.

Antitumor Efficacy

A study highlighted the synthesis of glucosylated rhodanines related to thiazolo compounds which exhibited promising antitumor activity against human cancer cell lines. The mechanism involved interference with DNA replication processes .

Antimicrobial Activity

Another investigation focused on the antimicrobial properties of thiazolo[3,2-a]pyrimidines. Results showed that certain derivatives had inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting their potential as new antimicrobial agents.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntitumorEffective against various cancer cell lines
AntimicrobialInhibitory effects on pathogenic microorganisms
Anti-inflammatoryModulation of inflammatory pathways

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 2-[4-(Acetyloxy)benzylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

  • Molecular Formula : C₂₅H₂₂N₂O₅S (average mass: 462.52 g/mol) .
  • Key Differences :
    • Replacement of the allyl ester with an ethyl ester reduces steric bulk and lipophilicity (logP difference: ~0.3).
    • Crystallographic studies reveal that the ethyl analog forms weaker C–H···O hydrogen bonds in the solid state compared to allyl derivatives, impacting solubility .
    • Biological Relevance : Ethyl derivatives exhibit moderate antifungal activity against Candida albicans (MIC: 32 µg/mL), whereas allyl esters show enhanced membrane permeability due to increased hydrophobicity .

Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate

  • Molecular Formula : C₁₇H₁₅BrN₂O₃S (average mass: 413.28 g/mol) .
  • Key Differences :
    • Bromine substitution at the para position of the phenyl ring enhances halogen bonding interactions in crystal lattices.
    • The absence of a benzylidene group reduces conjugation, leading to a less planar structure (dihedral angle: 85.7° vs. 80.9° in the allyl compound) .
    • Antimicrobial Activity : Bromine analogs show superior activity against Aspergillus flavus (MIC: 16 µg/mL) compared to acetoxy-substituted derivatives .

Methyl (2Z)-2-(2-Fluoro-4-methoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

  • Molecular Formula : C₂₄H₂₀FN₂O₅S (average mass: 483.49 g/mol) .
  • Key Differences :
    • Fluorine and methoxy substituents increase electronic polarization, enhancing dipole-dipole interactions.
    • The (2Z)-configuration introduces steric hindrance, reducing planarity (r.m.s. deviation: 0.12 Å vs. 0.10 Å in the allyl compound) .
    • Bioactivity : Fluorinated derivatives demonstrate higher antioxidant activity (IC₅₀: 18 µM) due to improved radical scavenging .

Structural and Functional Analysis

Substituent Effects on Bioactivity

Compound Substituents Antifungal MIC (µg/mL) Antioxidant IC₅₀ (µM)
Allyl derivative (Target compound) 4-Acetoxybenzylidene, allyl 28 (C. albicans) 25
Ethyl analog 4-Acetoxybenzylidene, ethyl 32 (C. albicans) 38
Bromophenyl analog 4-Bromophenyl 16 (A. flavus) N/A
Fluorinated analog 2-Fluoro-4-methoxy, methyl 45 (A. niger) 18

Crystallographic Insights

  • Allyl Compound : Exhibits a puckered thiazolo-pyrimidine ring (deviation: 0.224 Å from planarity) and bifurcated C–H···O hydrogen bonds, forming supramolecular chains .
  • Ethyl Analog: Less pronounced puckering (deviation: 0.177 Å) and weaker π-π stacking (centroid distance: 3.75 Å vs. 3.65 Å in allyl) .
  • Fluorinated Analog : Fluorine participates in C–F···H–C interactions, stabilizing crystal packing .

Preparation Methods

Reaction Components

  • 2-Aminothiazole (1.0 equiv)

  • Allyl acetoacetate (1.2 equiv)

  • 4-(Acetyloxy)benzaldehyde (1.0 equiv)

  • Sulfamic acid (10 mol%) as catalyst

Procedure

  • Combine reagents in a 1:1.2:1 molar ratio under solvent-free conditions.

  • Irradiate with ultrasound (35 kHz, 50°C) for 2–3 hours .

  • Purify via silica gel chromatography (hexane:ethyl acetate = 3:1).

Outcomes

ParameterValue
Yield78–85%
Purity (HPLC)>98%
Reaction Time2.5 hours

Mechanistic Insight : The reaction proceeds via Knoevenagel condensation (forming the benzylidene group) followed by cyclocondensation to build the thiazolopyrimidine core.

Ionic Liquid-Mediated Synthesis

Reaction Setup

  • Ionic liquid : 1-Butyl-3-methylimidazolium bromide ([BMIM]Br)

  • Molar ratio : 1:1:1 (2-aminothiazole, allyl acetoacetate, 4-(acetyloxy)benzaldehyde)

  • Temperature : 80°C, Time : 4 hours

Advantages

  • Reusable catalyst (3 cycles with <5% yield loss)

  • No side products from oxidation or isomerization

Data Comparison

MethodYield (%)Purity (%)
Ultrasound8598
Ionic Liquid8297

Stepwise Synthesis via Intermediate Isolation

Step 1: Synthesis of 5-Phenyl-7-Methyl-3-Oxo-2,3-Dihydro-5H-Thiazolo[3,2-a]Pyrimidine-6-Carboxylate

  • React 2-aminothiazole (1.0 equiv) with allyl acetoacetate (1.1 equiv) in ethanol under reflux (6 hours).

  • Yield : 89%

Step 2: Knoevenagel Condensation

  • Treat intermediate with 4-(acetyloxy)benzaldehyde (1.05 equiv) and piperidine (5 mol%) in toluene at 110°C.

  • Reaction Time : 3 hours

  • Yield : 76%

Crystallization Data

  • Solvent : Ethanol/water (4:1)

  • Crystal System : Monoclinic, Space Group P2₁/c

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

  • Grind reagents in a ball mill (400 rpm) with montmorillonite K10 (20 mg/mmol).

  • Yield : 72% in 1.5 hours

Microwave-Assisted Method

  • Conditions : 150 W, 100°C, 15 minutes

  • Yield : 80%

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.89 (d, J = 8.4 Hz, 2H, ArH), 7.45–7.32 (m, 5H, Ph), 6.17 (s, 1H, CH), 5.33–5.24 (m, 2H, allyl), 4.25 (d, J = 5.6 Hz, 2H, OCH₂), 2.31 (s, 3H, CH₃).

  • IR (KBr) : 1745 cm⁻¹ (C=O ester), 1660 cm⁻¹ (C=O ketone).

X-ray Crystallography

  • Bond Lengths : C7–N1 = 1.342 Å, C2–S1 = 1.714 Å.

  • Dihedral Angles : Thiazole/pyrimidine = 3.2°, benzylidene/thiazole = 81.3°.

Challenges and Optimization

Regioselectivity Issues

  • Competing formation of Z-benzylidene isomer reduced by using bulky bases (e.g., DBU).

Purification Strategies

  • Recrystallization : Ethanol/water yields >99% purity.

  • Column Chromatography : Required for microwave/ultrasound methods due to byproducts.

Industrial-Scale Feasibility

  • Cost Analysis :

    ComponentCost/kg (USD)
    4-Acetyloxybenzaldehyde320
    2-Aminothiazole150
  • Preferred Method : Ionic liquid-mediated synthesis (lowest catalyst cost).

Emerging Alternatives

  • Enzymatic Catalysis : Lipase B (Candida antarctica) achieves 65% yield in water.

  • Photochemical Activation : Visible light with eosin Y (5 mol%) reduces time to 30 minutes .

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for the preparation of allyl (2E)-2-[4-(acetyloxy)benzylidene]thiazolopyrimidine derivatives?

  • Methodology : The compound is typically synthesized via a multi-step condensation reaction. For example, a mixture of 5-phenyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester, benzaldehyde derivatives (e.g., 4-acetoxybenzaldehyde), and sodium acetate in glacial acetic acid/acetic anhydride (1:1) is refluxed for 8–10 hours. The product is purified by recrystallization from ethyl acetate/ethanol (3:2), yielding pale yellow crystals with a 78% yield .
  • Key Parameters : Reaction temperature (reflux conditions), molar ratios (1:1 for aldehyde to thioxopyrimidine), and recrystallization solvents (ethyl acetate/ethanol) are critical for optimal yield and purity.

Q. How is the molecular conformation and stereochemistry of this compound validated experimentally?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, SC-XRD data reveal a flattened boat conformation in the thiazolopyrimidine ring, with the C5 atom deviating by 0.224 Å from the mean plane of the fused ring system. The (2E)-configuration is confirmed by the dihedral angle (80.94°) between the thiazolopyrimidine and benzene rings .
  • Validation Metrics : R-factor (<0.05), data-to-parameter ratio (>13:1), and bond-length precision (mean σ(C–C) = 0.003 Å) ensure structural reliability .

Q. What spectroscopic techniques are used to characterize this compound?

  • Methodology :

  • SC-XRD : Determines bond lengths (e.g., C=O at 1.211 Å) and torsion angles (e.g., C11–C16–C15–C14 = 0.9°) .
  • FT-IR : Confirms carbonyl (C=O at ~1700 cm⁻¹) and acetyloxy (C–O at ~1250 cm⁻¹) groups.
  • NMR : Assigns stereochemistry via coupling constants (e.g., allyl protons at δ 4.6–5.2 ppm with 3JHH^3J_{HH} = 10–12 Hz) .

Advanced Research Questions

Q. How do substituents on the benzylidene moiety influence the compound’s crystallographic packing?

  • Methodology : Comparative SC-XRD studies of analogs (e.g., 2-fluoro, 4-bromo, or 2,4,6-trimethoxy substitutions) reveal substituent-dependent intermolecular interactions. For example:

  • Electron-withdrawing groups (e.g., Br): Enhance C–H···O hydrogen bonding, leading to tighter packing (density = 1.45 g/cm³) .
  • Bulky groups (e.g., trimethoxy): Introduce steric hindrance, reducing symmetry (monoclinic vs. triclinic systems) and increasing unit cell volume (V = 4271 ų) .
    • Data Contradictions : Substituted derivatives with similar molecular weights show divergent melting points (e.g., 427 K vs. 435 K), suggesting lattice energy variations due to substituent polarity .

Q. What role do non-covalent interactions play in stabilizing the crystal lattice?

  • Methodology : Hirshfeld surface analysis identifies bifurcated C–H···O hydrogen bonds (H-bond angles = 120–130°) and π-π stacking (interplanar distance = 3.5–3.8 Å) as dominant forces. For example, C18–H17···O3 interactions (2.8 Å) form infinite chains along the c-axis .
  • Contradictions : Some analogs lack π-π stacking due to twisted benzylidene conformations, emphasizing the need for substituent-specific packing analysis .

Q. How does the (2E)-configuration affect biological activity compared to (2Z)-isomers?

  • Methodology : Stereochemical control is achieved using geometric-specific aldehydes (e.g., 4-acetoxybenzaldehyde for E-isomers). Biological assays on thiazolopyrimidine derivatives show:

  • E-isomers : Higher kinase inhibition (IC₅₀ = 2.5 μM) due to planar conformations optimizing target binding .
  • Z-isomers : Reduced activity (IC₅₀ > 10 μM) from steric clashes in the binding pocket .
    • Validation : SC-XRD and NOESY NMR correlate configuration with activity .

Q. What strategies resolve contradictions in reported synthetic yields (e.g., 70% vs. 85%)?

  • Methodology : Yield optimization requires:

  • Solvent screening : Acetic anhydride increases acylation efficiency but may hydrolyze esters at prolonged reflux .
  • Catalyst use : Sodium acetate accelerates Knoevenagel condensation but excess amounts promote side reactions (e.g., aldol adducts) .
    • Data Reconciliation : Reproducibility issues arise from minor variations in reaction time (±1 hour) and aldehyde purity (>98% required) .

Methodological Challenges

Q. What are the limitations of SC-XRD in analyzing dynamic molecular conformations?

  • Answer : SC-XRD captures static solid-state conformations but cannot resolve solution-phase dynamics. For example, the flattened boat conformation observed crystallographically may adopt a chair-like geometry in solution, as inferred from 1H^1H NMR coupling constants .

Q. How can computational methods complement experimental data in structure-activity studies?

  • Methodology : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict frontier molecular orbitals (HOMO-LUMO gap = 4.2 eV) and electrostatic potential surfaces, guiding substitutions for enhanced bioactivity .

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